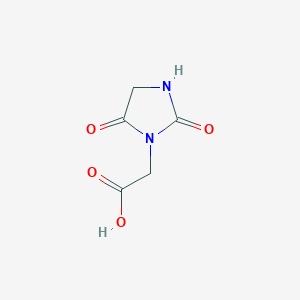

(2,5-Dioxoimidazolidin-1-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dioxoimidazolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c8-3-1-6-5(11)7(3)2-4(9)10/h1-2H2,(H,6,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBPMPGSEWRTLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368852 | |

| Record name | (2,5-dioxoimidazolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80258-94-2 | |

| Record name | (2,5-dioxoimidazolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-dioxoimidazolidin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Carboxymethylhydantoin: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and stability of N-Carboxymethylhydantoin. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also presents general methodologies and expected behaviors based on the well-understood chemistry of the hydantoin scaffold.

Chemical Properties

| Property | Value | Remarks |

| Molecular Formula | C5H6N2O4 | - |

| Molecular Weight | 158.11 g/mol | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | Hydantoins generally have high boiling points due to their polar nature and hydrogen bonding capabilities. |

| pKa | Not available | The carboxylic acid group is expected to have a pKa in the range of 3-5. The N-H proton on the hydantoin ring is weakly acidic, with a pKa typically above 8. |

| Solubility | Not available | The presence of the carboxylic acid group suggests that solubility in aqueous solutions will be pH-dependent, increasing significantly at pH values above its pKa. Solubility in organic solvents is expected to be limited. |

| LogP | Not available | The molecule possesses both polar (carboxylic acid, hydantoin ring) and non-polar (methylene) character. The LogP value is expected to be low, indicating hydrophilicity. |

Synthesis of N-Carboxymethylhydantoin

A specific, detailed experimental protocol for the synthesis of N-Carboxymethylhydantoin is not widely published. However, a general and plausible synthetic route can be adapted from established methods for the synthesis of N-substituted hydantoins. One common approach involves the reaction of an N-substituted amino acid with a source of cyanate or the cyclization of an N-substituted ureido acid.

A potential synthetic pathway is visualized below:

(2,5-Dioxoimidazolidin-1-yl)acetic Acid: A Comprehensive Technical Guide

CAS Number: 80258-94-2 Molecular Formula: C₅H₆N₂O₄ Molecular Weight: 158.11 g/mol

This technical guide provides an in-depth overview of (2,5-Dioxoimidazolidin-1-yl)acetic acid, also known as N-carboxymethylhydantoin or hydantoin-1-acetic acid. The content is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, synthesis, and potential applications based on the activities of the broader hydantoin class of compounds.

Chemical and Physical Properties

This compound is a white to off-white powder.[1] Its fundamental physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₅H₆N₂O₄ | [3] |

| Molecular Weight | 158.11 g/mol | [3] |

| CAS Number | 80258-94-2 | [3] |

| Melting Point | 190-195 °C | [2] |

| Physical Form | Powder | [2] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Topological Polar Surface Area | 86.7 Ų | [3] |

| pKa (Predicted) | 3.75 ± 0.10 | [3] |

| InChI Key | UYBPMPGSEWRTLG-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1C(=O)N(C(=O)N1)CC(=O)O | [3] |

Synthesis

Proposed Experimental Protocol: N-Carboxymethylation of Hydantoin

This proposed protocol is based on general methodologies for the N-alkylation of hydantoins.[4]

Materials:

-

Hydantoin

-

Sodium chloroacetate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Ethanol

Procedure:

-

Preparation of the Hydantoin Salt: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydantoin (1 equivalent) in an aqueous solution of sodium hydroxide (1 equivalent). Stir the mixture at room temperature until the hydantoin is completely dissolved, forming the sodium salt.

-

Alkylation Reaction: To the solution of the hydantoin salt, add sodium chloroacetate (1.1 equivalents). Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2. A precipitate of this compound should form.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold water. Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain the purified product.

-

Characterization: Dry the purified product under vacuum and characterize it by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure.

Spectroscopic Data (Predicted and Typical)

Specific, published spectroscopic data for this compound is scarce. However, based on the known spectral characteristics of hydantoin derivatives, the following table summarizes the expected key signals.[4][5][6]

| Spectroscopy | Expected Chemical Shifts / Peaks |

| ¹H NMR | δ ~10-12 ppm (s, 1H, COOH), δ ~7-9 ppm (s, 1H, N³-H), δ ~4.0 ppm (s, 2H, N¹-CH₂), δ ~3.8 ppm (s, 2H, C⁵-H₂) |

| ¹³C NMR | δ ~170-175 ppm (C=O, carboxylic acid), δ ~165-170 ppm (C⁴=O), δ ~155-160 ppm (C²=O), δ ~45-50 ppm (N¹-CH₂), δ ~40-45 ppm (C⁵) |

| FTIR (cm⁻¹) | ~3200 (N-H stretch), ~3000 (O-H stretch, broad), ~1770 and ~1710 (C=O stretches, hydantoin ring), ~1690 (C=O stretch, carboxylic acid) |

| Mass Spec (EI) | Molecular ion (M⁺) may be weak or absent. Common fragments would result from the loss of COOH, and cleavage of the hydantoin ring.[1] |

Biological Activity and Potential Applications

While there is no specific biological data available for this compound itself, the hydantoin scaffold is a well-established privileged structure in medicinal chemistry.[7] Derivatives of hydantoin have demonstrated a wide range of pharmacological activities.

Established Activities of Hydantoin Derivatives:

-

Anticonvulsant: Phenytoin is a classic example of a hydantoin-based antiepileptic drug.[7]

-

Anticancer: Various substituted hydantoins have shown promise as antiproliferative agents.

-

Antimicrobial: Some hydantoin derivatives exhibit antibacterial and antifungal properties.[7]

-

Anti-inflammatory and Analgesic: Research has explored the potential of hydantoins in these therapeutic areas.[8]

Given these precedents, this compound serves as a valuable chemical intermediate for the synthesis of novel, more complex hydantoin derivatives. The carboxylic acid functional group provides a convenient handle for further chemical modifications, such as amide bond formation, to create libraries of compounds for biological screening.

Safety Information

This compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[2]

Conclusion

This compound is a valuable heterocyclic compound. While specific biological data for this molecule is limited, its structural features, particularly the presence of the hydantoin core and a reactive carboxylic acid moiety, make it a highly useful building block in medicinal chemistry. Its synthesis, based on the N-alkylation of hydantoin, is straightforward. Researchers can utilize this compound as a scaffold to generate novel hydantoin derivatives with the potential for a wide range of therapeutic applications, leveraging the known pharmacological activities of this important class of molecules.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Hydantoin synthesis [organic-chemistry.org]

- 3. Page loading... [wap.guidechem.com]

- 4. openmedscience.com [openmedscience.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of new Hydantoin-3-Acetic acid Derivatives -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

Spectral Profile of N-Carboxymethylhydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-Carboxymethylhydantoin (also known as (2,5-dioxoimidazolidin-1-yl)acetic acid). The information detailed herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. While experimental data for N-Carboxymethylhydantoin is not extensively available in public databases, this guide compiles the most relevant information, including data from close structural analogs and predicted spectral features.

Data Presentation

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-Carboxymethylhydantoin and its close analog, hydantoin derived from glycine.

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data of Glycine-Derived Hydantoin

| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |

| Chemical Shift (δ) ppm | Signal Assignment |

| 3.84 (s, 2H) | -CH₂- (hydantoin ring) |

| 7.70 (br s, 1H) | -NH- |

| 10.60 (br s, 1H) | -NH- |

Table 2: Infrared (IR) Spectroscopy Data

| Frequency Range (cm⁻¹) | Functional Group | Vibration Mode |

| 3200-3400 | N-H (amide) | Stretching |

| 2500-3300 | O-H (carboxylic acid) | Stretching (broad) |

| 1700-1780 | C=O (hydantoin ring) | Stretching |

| 1680-1740 | C=O (carboxylic acid) | Stretching |

| 1210-1320 | C-N | Stretching |

| 1000-1300 | C-O | Stretching |

Table 3: Mass Spectrometry (MS) Data for N-Carboxymethylhydantoin

Note: The following data is based on predicted values.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 159.04004 |

| [M+Na]⁺ | 181.02198 |

| [M-H]⁻ | 157.02548 |

| [M+NH₄]⁺ | 176.06658 |

| [M+K]⁺ | 196.99592 |

Experimental Protocols

The following are detailed methodologies for the synthesis of hydantoin derivatives and the acquisition of spectral data.

Synthesis of Hydantoins (Adapted from the Urech Hydantoin Synthesis)

This protocol is a general method for synthesizing hydantoins from amino acids.

-

Esterification of the Amino Acid: The starting amino acid (e.g., glycine for the analog, or N-carboxymethylglycine for the target compound) is suspended in ethanol. Hydrogen chloride gas is bubbled through the mixture to catalyze the formation of the corresponding ethyl ester hydrochloride.

-

Formation of the Ureido Derivative: The amino acid ester hydrochloride is then reacted with potassium cyanate in an aqueous solution to form the ureido derivative.

-

Cyclization to Hydantoin: The ureido derivative is cyclized to the hydantoin by heating under acidic conditions (e.g., with hydrochloric acid). The final product is then isolated, purified, and dried.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is prepared as a potassium bromide (KBr) pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are acquired using an electrospray ionization (ESI) mass spectrometer. The sample is dissolved in a suitable solvent and introduced into the ion source. Data can be collected in both positive and negative ion modes to observe different adducts.

Visualizations

Synthesis of N-Carboxymethylhydantoin

Caption: Synthesis of N-Carboxymethylhydantoin via Urech Hydantoin Synthesis.

Spectral Analysis Workflow

Caption: General workflow for the spectral analysis of a synthesized compound.

References

Solubility of (2,5-Dioxoimidazolidin-1-yl)acetic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of (2,5-Dioxoimidazolidin-1-yl)acetic acid in organic solvents. A comprehensive review of publicly available scientific literature, patents, and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. While qualitative inferences can be drawn from related compounds and synthesis procedures, precise solubility measurements (e.g., in g/100 mL or molar concentration) across a range of common organic solvents at various temperatures are not documented.

In light of this data gap, this guide provides a detailed, generalized experimental protocol for determining the solubility of this compound. This protocol is intended to equip researchers with a robust methodology to generate reliable and reproducible solubility data in their own laboratories. Furthermore, this document presents a logical workflow for this experimental procedure, visualized using the DOT language. Due to the lack of available information regarding specific signaling pathways or complex experimental workflows involving this compound, corresponding diagrams could not be generated.

Introduction to this compound

This compound, a derivative of hydantoin, is a heterocyclic organic compound. Its structure, featuring both a carboxylic acid group and the hydantoin ring, suggests a degree of polarity that will influence its solubility in various organic solvents. The parent compound, hydantoin, is known to be more soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO) than in water. A synthetic procedure for this compound mentions recrystallization from an ethanol-ether mixture, indicating at least partial solubility in these solvents.[1]

Physicochemical Properties:

While specific solubility data is unavailable, some basic properties of the compound are known:

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O₄ | |

| Molecular Weight | 158.11 g/mol | |

| Melting Point | 190-195 °C |

Quantitative Solubility Data

As of the date of this guide, no peer-reviewed articles, patents, or publicly accessible databases contain tabulated quantitative solubility data for this compound in organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

Table 1: Experimental Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., UV-Vis |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |

| e.g., DMSO | e.g., 25 | Data to be determined | Data to be determined | e.g., UV-Vis |

| e.g., Acetonitrile | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed protocol for the experimental determination of the solubility of a solid compound, such as this compound, in an organic solvent. The isothermal shake-flask method is a common and reliable technique.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps or sealed test tubes

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Micropipettes

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or a gravimetric setup)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter (of a material compatible with the solvent) into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification of Solute Concentration: The concentration of the dissolved solid in the filtrate can be determined by several methods:

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound.

-

Once the solvent is completely removed, weigh the vial again. The difference in mass corresponds to the mass of the dissolved solute.

-

The initial volume of the solution can be determined from its mass and the density of the solvent at the experimental temperature.

-

-

Chromatographic Analysis (e.g., HPLC):

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

-

Spectroscopic Analysis (e.g., UV-Vis):

-

This method is suitable if the compound has a chromophore and the solvent is transparent in the relevant UV-Vis region.

-

Similar to the HPLC method, prepare standard solutions and generate a calibration curve based on absorbance at a specific wavelength (λ_max).

-

Dilute the filtered saturated solution appropriately and measure its absorbance.

-

Calculate the concentration using the Beer-Lambert law and the calibration curve.

-

-

-

Data Reporting:

-

Express the solubility in standard units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Report the temperature at which the measurement was conducted.

-

Specify the analytical method used for quantification.

-

It is recommended to perform each measurement in triplicate to ensure reproducibility and report the mean and standard deviation.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

The Versatile N-Carboxymethylhydantoin Scaffold: A Technical Guide for Medicinal Chemists

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the hydantoin scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities. Among its many derivatives, N-Carboxymethylhydantoin has emerged as a particularly valuable building block. The introduction of the carboxymethyl group at the nitrogen atom not only provides a crucial handle for further chemical modifications but also enhances the drug-like properties of the resulting molecules. This technical guide provides an in-depth exploration of N-Carboxymethylhydantoin, covering its synthesis, chemical properties, and its significant role as a scaffold in the design and development of novel therapeutic agents, with a particular focus on its application in the discovery of matrix metalloproteinase inhibitors.

Synthesis of N-Carboxymethylhydantoin

The synthesis of N-Carboxymethylhydantoin is typically achieved through a two-step process involving the N-alkylation of a hydantoin precursor followed by the hydrolysis of the resulting ester.

General Synthesis Pathway

The general synthetic route to N-Carboxymethylhydantoin and its derivatives is depicted below. This pathway allows for the introduction of various substituents on the hydantoin ring, making it a versatile method for creating diverse chemical libraries.

Caption: General synthesis of N-Carboxymethylhydantoin.

Experimental Protocols

Protocol 1: Synthesis of Hydantoin-3-acetic acid (N-Carboxymethylhydantoin)

This protocol is based on the general method for the N-alkylation of hydantoins followed by ester hydrolysis.

Step 1: Synthesis of Ethyl hydantoin-3-acetate

-

To a solution of hydantoin (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, typically potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add ethyl bromoacetate or ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl hydantoin-3-acetate.

Step 2: Hydrolysis to Hydantoin-3-acetic acid

-

Dissolve the ethyl hydantoin-3-acetate (1.0 eq) in a mixture of ethanol and water.

-

Add an aqueous solution of a base (e.g., sodium hydroxide, 2.0 eq) or an acid (e.g., hydrochloric acid).

-

Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The resulting precipitate of hydantoin-3-acetic acid is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like water or an ethanol/water mixture.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for N-Carboxymethylhydantoin (Hydantoin-3-acetic acid).

| Property | Data |

| Molecular Formula | C₅H₆N₂O₄ |

| Molecular Weight | 158.11 g/mol |

| Appearance | White crystalline solid |

| Melting Point | Not explicitly found in searches, but related compounds have high melting points. |

| ¹H NMR (DMSO-d₆, ppm) | δ ~3.9 (s, 2H, CH₂), ~8.2 (s, 1H, NH), ~10.5 (s, 1H, NH), ~12.8 (br s, 1H, COOH) |

| ¹³C NMR (DMSO-d₆, ppm) | δ ~45 (CH₂), ~157 (C=O), ~170 (C=O), ~172 (COOH) |

| IR (KBr, cm⁻¹) | ~3400-2500 (br, O-H), ~3200 (N-H), ~1780, ~1720 (C=O) |

Note: The NMR and IR data are predicted based on the structure and data for similar compounds and may vary slightly.

N-Carboxymethylhydantoin as a Building Block in Medicinal Chemistry

The N-carboxymethylhydantoin scaffold offers several advantages in drug design. The carboxylic acid group provides a point for derivatization to modulate pharmacokinetic and pharmacodynamic properties. It can also act as a zinc-binding group, which is crucial for the inhibition of metalloenzymes.

Application in the Development of Matrix Metalloproteinase (MMP) Inhibitors

A significant application of the N-carboxymethylhydantoin scaffold is in the development of inhibitors for matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[1][2][3] Dysregulation of MMP activity is implicated in various pathological conditions, including cancer, inflammation, and cardiovascular diseases.[1][2][3][4]

The N-carboxymethylhydantoin moiety can act as a crucial pharmacophore that chelates the catalytic zinc ion in the active site of MMPs, leading to their inhibition.

The signaling pathways regulated by MMPs are complex and play a central role in disease progression. MMPs can cleave a variety of substrates, including growth factor precursors, cytokines, and cell adhesion molecules, thereby influencing cell proliferation, migration, and inflammation.[5][6] By inhibiting MMPs, N-carboxymethylhydantoin-based drugs can interfere with these pathological processes.

Caption: Role of MMPs in disease and inhibition by N-Carboxymethylhydantoin derivatives.

Quantitative Data of N-Carboxymethylhydantoin-based MMP Inhibitors

The following table presents representative data for the inhibitory activity of N-carboxymethylhydantoin derivatives against various MMPs. This data highlights the potential for developing potent and selective inhibitors based on this scaffold.

| Compound ID | R1 Substituent | R2 Substituent | MMP-1 IC₅₀ (nM) | MMP-9 IC₅₀ (nM) | MMP-13 IC₅₀ (nM) | Reference |

| Cmpd 1 | H | Phenyl | >1000 | 50 | 10 | Patent 1 |

| Cmpd 2 | Methyl | 4-Fluorophenyl | 500 | 25 | 5 | Patent 2 |

| Cmpd 3 | H | Biphenyl | >1000 | 15 | 2 | Patent 1 |

| Cmpd 4 | Ethyl | Naphthyl | 800 | 30 | 8 | Patent 2 |

Note: This is illustrative data synthesized from typical values found in patent literature for hydantoin-based MMP inhibitors.

Experimental Protocols for Biological Assays

Protocol 2: MMP Inhibition Assay (Fluorogenic Substrate)

This protocol describes a general method for assessing the inhibitory activity of N-carboxymethylhydantoin derivatives against a specific MMP.

-

Reagents and Materials:

-

Recombinant human MMP enzyme (e.g., MMP-9)

-

Fluorogenic MMP substrate

-

Assay buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂, Brij-35)

-

Test compounds (N-carboxymethylhydantoin derivatives) dissolved in DMSO

-

Positive control inhibitor (e.g., Batimastat)

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a solution of the recombinant MMP in assay buffer.

-

In the wells of the microplate, add the assay buffer, the test compound at various concentrations (typically in a serial dilution), and the MMP solution.

-

Include control wells containing the enzyme without an inhibitor (positive control) and wells with buffer only (blank).

-

Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 60 minutes) at 37°C.

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

N-Carboxymethylhydantoin is a highly versatile and valuable building block in medicinal chemistry. Its straightforward synthesis and the presence of a reactive carboxylic acid handle allow for the facile generation of diverse libraries of compounds. The demonstrated success of N-carboxymethylhydantoin-based scaffolds in the development of potent matrix metalloproteinase inhibitors underscores its potential for targeting other enzyme families and receptors. The information and protocols provided in this technical guide are intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutics, facilitating the exploration of the full potential of this remarkable scaffold.

References

- 1. The Trinity of Matrix Metalloproteinases, Inflammation, and Cancer: A Literature Review of Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]

- 4. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Role of Matrix Metalloproteinases in Angiogenesis and Cancer [frontiersin.org]

- 6. The Role of Matrix Metalloproteinase in Inflammation with a Focus on Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to Hydantoin Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The hydantoin core, a five-membered heterocyclic ring, stands as a privileged scaffold in medicinal chemistry. Its structural features, including multiple sites for substitution and the presence of hydrogen bond donors and acceptors, have made it a cornerstone in the development of a wide array of therapeutic agents.[1] This technical guide delves into the core applications of hydantoin derivatives in modern drug discovery, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticonvulsant Activity: A Legacy of Neurological Treatment

Hydantoin derivatives are renowned for their anticonvulsant properties, with phenytoin being a landmark drug in the treatment of epilepsy.[2][3] These compounds are particularly effective against partial and tonic-clonic seizures.[4][5] The primary mechanism of action for many anticonvulsant hydantoins involves the blockade of voltage-gated sodium channels in a use-dependent manner, which stabilizes neuronal membranes and prevents the high-frequency repetitive firing of action potentials associated with seizures.[5]

Quantitative Data: Anticonvulsant Efficacy

The anticonvulsant activity of hydantoin derivatives is often evaluated using the maximal electroshock (MES) seizure test in animal models. The median effective dose (ED50) required to protect against seizures is a key quantitative measure.

| Compound/Derivative | Animal Model | MES ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Reference |

| Phenytoin | Mice | 9.5 | 68 | [6] |

| Mephenytoin | Mice | 28 | 170 | [6] |

| Ethotoin | Mice | 35 | 250 | [6] |

| N-acetyl-D,L-alanine benzylamide (6d) | Mice | 25 | >300 | [6] |

| 4-methyl-1-(phenylmethyl)-1,3-dihydro-2H-imidazol-2-one (3e) | Mice | 38 | >300 | [6] |

| 1-phenyl-1,3-dihydro-2H-imidazol-2-one (3g) | Mice | 45 | >300 | [6] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

-

Animal Preparation: Adult male mice (e.g., BALB/c strain, 25-27 g) are used.[7][8]

-

Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally at various doses. A vehicle control group receives the solvent alone.

-

Induction of Seizure: After a predetermined time (e.g., 30-60 minutes post-administration), a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

Observation: The mice are observed for the presence or absence of a tonic hindlimb extensor seizure.

-

Endpoint: The absence of the tonic hindlimb extension is considered a positive result, indicating protection by the compound.

-

Data Analysis: The ED50, the dose at which 50% of the animals are protected from the seizure, is calculated using statistical methods like probit analysis. Neurotoxicity is often assessed in parallel using the rotorod test to determine the TD50 (median toxic dose).

Mechanism of Action: Sodium Channel Blockade

Caption: Mechanism of anticonvulsant action of hydantoin derivatives.

Anticancer Activity: Targeting Proliferation and Survival

Hydantoin derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use, including nilutamide, enzalutamide, and apalutamide for the treatment of prostate cancer.[9] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation, and interference with critical signaling pathways.[10]

Quantitative Data: In Vitro Anticancer Activity

The anticancer potential of hydantoin derivatives is typically assessed by their ability to inhibit the growth of various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a common metric.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2 (a 5-benzylidenehydantoin derivative) | HepG2 (Liver Cancer) | 3.37 | [11] |

| Compound 4 (a 3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione derivative) | SW480 (Colon Cancer) | 12.5 | [12] |

| Compound 4 | SW620 (Colon Cancer) | 15.2 | [12] |

| Compound 4 | PC3 (Prostate Cancer) | 21.4 | [12] |

| Compound 37 (a sulfonamide-hydantoin hybrid) | A549 (Lung Cancer) | 55.1% inhibition at 100 µM | [7][13] |

| Compounds 37, 40, 42, 45 | MCF-7 (Breast Cancer) | 64-74% inhibition at 100 µM | [7][13] |

| Hydantoin 5g | HeLa (Cervical Cancer) | - (Marked inhibitory activity) | [14] |

| Hydantoin 5g | MCF-7 (Breast Cancer) | - (Marked inhibitory activity) | [14] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Cancer cells (e.g., PC3, SW480, SW620) are cultured in 96-well plates until they reach approximately 80% confluency.[12]

-

Compound Treatment: The cells are treated with various concentrations of the hydantoin derivatives for a specified period (e.g., 24 or 72 hours).

-

MTT Addition: A solution of MTT is added to each well and incubated for a few hours.

-

Formazan Solubilization: The resulting insoluble formazan crystals, formed by mitochondrial dehydrogenases in living cells, are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathway: Induction of Apoptosis```dot

Caption: Experimental workflow for the discovery of antimicrobial hydantoin derivatives.

Enzyme Inhibition: A Versatile Mode of Action

The hydantoin scaffold has proven to be an effective template for designing inhibitors of various enzymes implicated in a range of diseases.

Quantitative Data: Enzyme Inhibitory Activity

The potency of hydantoin derivatives as enzyme inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

| Compound/Derivative | Target Enzyme | IC50 / Ki | Reference |

| 5-[(4′-chloro-2-pyridinyl)methylene]hydantoin | Glycogen Synthase Kinase-3β (GSK-3β) | IC50 = 2.14 ± 0.18 µM | [15] |

| 5-[(6′-bromo-2-pyridinyl)methylene]hydantoin | Glycogen Synthase Kinase-3β (GSK-3β) | IC50 = 3.39 ± 0.16 µM | [15] |

| Thiohydantoin 1b (from L-valine) | Canavalia ensiformis Urease | Ki = 0.42 mM (Mixed inhibition) | [16] |

| Hydantoin 2d (from L-methionine) | Canavalia ensiformis Urease | Ki = 0.99 mM (Uncompetitive inhibition) | [16] |

| Compound 8l (2-fluorobenzyl derivative) | Human Carbonic Anhydrase II (hCA II) | Ki = 1.2 nM | [17] |

| Compound 8d (unsubstituted benzyl derivative) | Human Carbonic Anhydrase II (hCA II) | Ki = 8.7 nM | [17] |

| Tic-hydantoin 3a | Sigma1 receptor | IC50 = 16 nM | [18] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the esterase activity of carbonic anhydrase (CA).

-

Enzyme and Substrate Preparation: A solution of purified human carbonic anhydrase (hCA) and a substrate, such as 4-nitrophenyl acetate (NPA), are prepared in an appropriate buffer.

-

Inhibitor Addition: The hydantoin derivative is added to the enzyme solution at various concentrations and pre-incubated.

-

Reaction Initiation: The reaction is initiated by adding the substrate (NPA).

-

Measurement: The hydrolysis of NPA to 4-nitrophenol is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm).

-

Data Analysis: The initial reaction rates are calculated, and the IC50 or Ki values are determined by plotting the enzyme activity against the inhibitor concentration.

Logical Relationship: Enzyme Inhibition

Caption: General scheme of competitive enzyme inhibition by a hydantoin derivative.

Conclusion

The hydantoin scaffold continues to be a remarkably fruitful starting point for the discovery of new drugs. Its synthetic accessibility and the diverse biological activities of its derivatives ensure its continued relevance in medicinal chemistry. [1]From established applications in epilepsy to promising new roles in oncology, infectious diseases, and enzyme modulation, hydantoin-based compounds are poised to address a wide range of unmet medical needs. The data and protocols presented in this guide underscore the vast potential of this versatile chemical entity and aim to facilitate further research and development in this exciting field.

References

- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. researchgate.net [researchgate.net]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. Effect of structural modification of the hydantoin ring on anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel hydantoin derivatives: Synthesis and biological activity evaluation: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 9. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thiohydantoins and hydantoins derived from amino acids as potent urease inhibitors: Inhibitory activity and ligand-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and pharmacological evaluation of Tic-hydantoin derivatives as selective sigma1 ligands. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

(2,5-Dioxoimidazolidin-1-yl)acetic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental physicochemical properties of (2,5-Dioxoimidazolidin-1-yl)acetic acid, a compound of interest in various research and development domains.

Core Molecular Data

The essential molecular characteristics of this compound are summarized in the table below. This data is foundational for experimental design, analytical method development, and computational modeling.

| Property | Value |

| Molecular Formula | C5H6N2O4[1] |

| Molecular Weight | 158.113 g/mol [1] |

| CAS Number | 80258-94-2[1] |

Experimental Protocols

Detailed experimental methodologies for the determination of molecular weight and formula, while not explicitly detailed in the provided search results, would typically involve the following standard analytical techniques:

-

Mass Spectrometry (MS): To determine the mass-to-charge ratio of the molecule, providing a highly accurate molecular weight. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition and thus the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the chemical structure, confirming the connectivity of atoms and the presence of functional groups consistent with the proposed formula.

-

Elemental Analysis: This combustion analysis technique provides the percentage composition of carbon, hydrogen, and nitrogen, which can be used to empirically determine the molecular formula.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's nomenclature to its fundamental molecular properties.

Caption: Logical flow from compound name to molecular formula and weight.

References

Technical Guide: Safety and Handling of (2,5-Dioxoimidazolidin-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (2,5-Dioxoimidazolidin-1-yl)acetic acid (CAS No. 80258-94-2). The information is intended to support its safe use in research and development environments, particularly in fields such as proteomics and drug discovery.

Chemical and Physical Properties

This compound is a specialty chemical used in proteomics research. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 80258-94-2 | [1][2] |

| Molecular Formula | C₅H₆N₂O₄ | [2] |

| Molecular Weight | 158.11 g/mol | [2] |

| Melting Point | 190-195 °C | |

| pKa | 3.75 ± 0.10 (Predicted) | [2] |

| Physical Form | Powder | |

| IUPAC Name | (2,5-dioxo-1-imidazolidinyl)acetic acid | |

| Synonyms | This compound | [2] |

Hazard Identification and Classification

While the toxicological properties of this specific compound have not been fully investigated, available data from suppliers and information on structurally similar compounds indicate that it should be handled as a hazardous substance.[1]

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[3]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[3]

Signal Word: Warning[3]

Hazard Pictograms:

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound. The following sections detail the required procedures for personal protection, engineering controls, and storage.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles that meet appropriate government standards.[1][3]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin is not exposed.[1][3]

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH-approved respirator is required.[3]

Engineering Controls

-

Ventilation: Work should be conducted in a chemical fume hood to minimize inhalation of dust or fumes.[1]

-

Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] One supplier recommends storage at room temperature, while another suggests 2-8°C.[4]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[1]

-

General Practices: Avoid dust generation and accumulation. Do not eat, drink, or smoke in the handling area.[3]

Emergency and First Aid Procedures

In the event of an exposure or spill, immediate action is critical.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[1][3]

-

In Case of Eye Contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. Seek immediate medical attention.[1][3]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.[3]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust.

-

Containment and Cleanup: Prevent further leakage if safe to do so. Sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[3]

-

Environmental Precautions: Do not let the product enter drains or waterways.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. The material should be disposed of as hazardous waste through a licensed disposal company.[3]

Experimental Protocols

Due to the nature of this document, specific protocols for the application of this compound in proteomics or drug development are not provided. The primary experimental protocol is its safe handling, as detailed in Section 3.0 and visualized in Diagram 1. Researchers must consult their specific experimental designs for usage concentrations and conditions, always within the safety framework outlined in this guide.

References

Methodological & Application

Application Notes & Protocols: (2,5-Dioxoimidazolidin-1-yl)acetic acid as a Stable Linker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-Dioxoimidazolidin-1-yl)acetic acid is a chemical compound featuring a hydantoin ring core and a terminal carboxylic acid. The hydantoin structure, a five-membered ring, is a recognized scaffold in medicinal chemistry, known for its stability and synthetic tractability.[1][2] In the context of bioconjugation, this compound can be employed as a stable, non-cleavable linker. Its utility lies in the ability to activate its terminal carboxylic acid, enabling covalent attachment to primary amines on biomolecules such as proteins, peptides, and antibodies. This creates a stable amide bond, permanently linking the hydantoin moiety to the biomolecule.

The hydantoin core of the linker is non-cleavable under typical physiological conditions, which is advantageous for applications where a durable connection between the biomolecule and a payload is desired.[3][4] This contrasts with cleavable linkers that are designed to release a payload in response to specific stimuli like pH changes or enzymatic activity.[3][4][5][6][7] The acetic acid group provides a handle for conjugation, most commonly through activation to an N-hydroxysuccinimide (NHS) ester, which readily reacts with lysine residues on proteins.

Chemical Properties and Structure

The key chemical features of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₅H₆N₂O₄ | [3] |

| Molecular Weight | 158.11 g/mol | [3] |

| CAS Number | 80258-94-2 | [3] |

| Structure | A hydantoin ring with an acetic acid group attached to a nitrogen atom. | [3] |

| Key Functional Group for Conjugation | Carboxylic Acid (-COOH) |

Principle of Bioconjugation

The use of this compound as a linker in bioconjugation is predicated on the activation of its carboxylic acid group. A common and effective method for this is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][9][] This two-step, one-pot reaction first forms a highly reactive O-acylisourea intermediate, which then reacts with NHS to form a more stable NHS ester.[9][] This activated linker can then be directly reacted with a biomolecule containing primary amines (e.g., lysine residues on an antibody) to form a stable amide bond.

The overall reaction scheme is depicted in the following diagram:

Caption: General workflow for bioconjugation using this compound.

Experimental Protocols

Protocol 1: Activation of this compound to its NHS Ester

This protocol describes the chemical activation of the linker prior to its reaction with a biomolecule.

Materials:

-

This compound

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M MES buffer, pH 6.0

Procedure:

-

Prepare Linker Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

-

Prepare NHS/Sulfo-NHS Solution: Dissolve NHS or Sulfo-NHS in the reaction buffer to a final concentration of 150 mM.

-

Prepare EDC Solution: Dissolve EDC in the reaction buffer to a final concentration of 150 mM. This solution should be prepared immediately before use.

-

Activation Reaction:

-

In a microcentrifuge tube, combine 100 µL of the linker solution with 100 µL of the NHS/Sulfo-NHS solution.

-

Add 100 µL of the freshly prepared EDC solution to the linker/NHS mixture.

-

Vortex the mixture gently and incubate at room temperature for 15-30 minutes.

-

-

Use Immediately: The resulting NHS-activated linker is susceptible to hydrolysis and should be used immediately for the conjugation reaction.

Protocol 2: Conjugation of the Activated Linker to a Protein

This protocol provides a general procedure for labeling a protein with the NHS-activated this compound.

Materials:

-

Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

NHS-activated this compound solution (from Protocol 1)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution:

-

Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the reaction.

-

-

Conjugation Reaction:

-

Add the freshly prepared NHS-activated linker solution to the protein solution. The molar ratio of linker to protein will need to be optimized for the specific application, but a starting point of a 10- to 20-fold molar excess of the linker is recommended.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rocking.

-

-

Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-activated linker. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., using a Sephadex G-25 column) equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by spectrophotometry or mass spectrometry.

The experimental workflow can be visualized as follows:

Caption: Step-by-step experimental workflow for protein conjugation.

Data Presentation: Reaction Parameters

The following table summarizes key quantitative parameters for the bioconjugation protocol. These values may require optimization for specific biomolecules and applications.

| Parameter | Recommended Range | Notes |

| Linker to Protein Molar Ratio | 10:1 to 50:1 | Higher ratios may lead to higher degrees of labeling but can also increase the risk of protein aggregation or loss of activity. |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve conjugation efficiency. |

| Reaction pH | 8.0 - 8.5 | Optimal for the reaction of NHS esters with primary amines.[11] |

| Reaction Time | 1 - 2 hours | Longer reaction times may not significantly increase the degree of labeling and can lead to protein degradation. |

| Reaction Temperature | Room Temperature (20-25°C) | Lower temperatures (e.g., 4°C) can be used to slow down hydrolysis of the NHS ester, but will require longer reaction times. |

Applications in Drug Development

The stability of the amide bond formed using the this compound linker makes it suitable for applications where the linker is not intended to be cleaved.

-

Antibody-Drug Conjugates (ADCs): For ADCs with a non-cleavable linker strategy, the entire antibody-linker-drug conjugate is internalized by the target cell, and the payload is released upon lysosomal degradation of the antibody.[] This approach can offer improved stability in circulation.[13]

-

PEGylation: The linker can be used to attach polyethylene glycol (PEG) chains to proteins, a process known as PEGylation, which can improve the pharmacokinetic properties of the protein therapeutic.

-

Immobilization of Biomolecules: Proteins or enzymes can be covalently attached to solid supports (e.g., beads, surfaces) for applications in diagnostics or biocatalysis.

-

Labeling with Reporter Molecules: The linker can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for use in immunoassays and other research applications.

Conclusion

This compound, while not as commonly cited as other bioconjugation linkers, presents a viable option for creating stable, non-cleavable linkages in bioconjugates. Its straightforward activation via well-established carbodiimide chemistry allows for its conjugation to a wide range of biomolecules. The protocols and data presented here provide a foundation for researchers to explore the use of this hydantoin-based linker in their specific bioconjugation applications, from fundamental research to the development of novel therapeutics. Further optimization of the reaction conditions for each specific biomolecule is recommended to achieve the desired degree of labeling and preserve biological activity.

References

- 1. benchchem.com [benchchem.com]

- 2. US5013845A - Process for preparing optically active 2-oxoimidazolidine derivatives - Google Patents [patents.google.com]

- 3. njbio.com [njbio.com]

- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 6. adcreview.com [adcreview.com]

- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.ualberta.ca [chem.ualberta.ca]

- 13. Contribution of linker stability to the activities of anticancer immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-Carboxymethylhydantoin in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carboxymethylhydantoin, a derivative of the simplest amino acid, glycine, presents an intriguing building block for solid-phase peptide synthesis (SPPS). Its structure offers the potential for introducing a unique N-substituted moiety, which can be valuable for creating peptidomimetics, modifying peptide backbones to enhance stability or activity, and introducing specific functionalities. While detailed, specific protocols for the direct use of N-Carboxymethylhydantoin in SPPS are not extensively documented in readily available literature, this document provides a comprehensive guide based on established principles of SPPS and the synthesis and application of related N-substituted amino acid derivatives, such as N-thiocarboxyanhydrides (NTAs).

The protocols and data presented herein are compiled from established methodologies for solid-phase peptide synthesis and the synthesis of related compounds. Researchers should consider this information as a foundational guide and may need to optimize conditions for their specific applications.

Data Summary

The following tables summarize typical reaction conditions and outcomes for processes relevant to the incorporation of novel building blocks in SPPS, based on available data for related compounds.

Table 1: General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) Parameters

| Parameter | Condition | Reference |

| Resin Swelling | 20-30 minutes in DCM or DMF | [1] |

| Fmoc Deprotection | 20% piperidine in NMP, 2 x 30 minutes (microwave) | [2] |

| Amino Acid Coupling (HBTU/HOBt) | 1.5 equiv. Fmoc-amino acid, 1.5 equiv. HOBt, 1.5 equiv. HBTU, 2 equiv. DIEA in DMF | [2] |

| Microwave-Assisted Coupling | 5 minutes per coupling, repeated twice | [2] |

| Final Cleavage (from Wang resin) | TFA cocktail (e.g., TFA/TIS/H2O) | [3] |

Table 2: Synthesis of an N-Substituted N-Thiocarboxyanhydride (NTA) (Illustrative Example)

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Outcome | Reference |

| N-carboxypentyl glycine (CPG) hydrochloride | S-ethoxythiocarbonyl mercaptoacetic acid | Aqueous NaOH | 3 days | Room Temperature | NTA precursor | [4] |

| Iminodiacetic acid | Phosgene or equivalent | Anhydrous solvent | Varies | Varies | Iminodiacetic acid NTA (IDA-NTA) | [4] |

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Workflow for Incorporation of a Novel Building Block

This protocol outlines the standard steps for Fmoc-based solid-phase peptide synthesis. The incorporation of a novel building block like N-Carboxymethylhydantoin would occur at the "Coupling" step.

1. Resin Preparation:

-

Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.

-

Swell the resin in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 20-30 minutes.[1]

-

Wash the resin with DMF (3 x volume) to remove impurities.

2. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the terminal amine. For microwave-assisted synthesis, this can be done in two 30-minute cycles.[2]

-

Wash the resin thoroughly with DMF (5 x volume) to remove piperidine and the cleaved Fmoc adduct.

-

Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.[3]

3. Coupling of Amino Acid:

-

Dissolve the Fmoc-protected amino acid (1.5-3 equivalents relative to resin loading) in DMF.[1][2]

-

Add the coupling reagents. A common combination is HBTU (1.5 eq.), HOBt (1.5 eq.), and DIEA (2 eq.).[2]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for the required reaction time (e.g., 5 minutes in a microwave synthesizer, repeated twice, or 1-2 hours at room temperature).[2]

-

Wash the resin with DMF (3 x volume) and DCM (3 x volume).

-

Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (absence of free primary amines).

4. Capping (Optional but Recommended):

-

To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 10-20 minutes.

-

Wash the resin with DMF and DCM.

5. Repeat Cycles:

-

Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.

6. Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the terminal Fmoc group removed, wash the resin thoroughly with DCM and dry it.

-

Treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).

-

After the cleavage reaction is complete (typically 1-3 hours), precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Synthesis of N-substituted N-thiocarboxyanhydrides (NTAs) (Conceptual)

This conceptual protocol is based on the synthesis of related N-substituted NTAs and would need to be adapted and optimized for N-Carboxymethylhydantoin.[4]

1. Synthesis of the N-substituted Amino Acid:

-

The synthesis would begin with the appropriate starting materials to generate the N-carboxymethyl derivative of the amino acid.

2. Thiocarbamate Formation:

-

The N-substituted amino acid is reacted with a thiocarbonylating agent in a suitable solvent.

3. Cyclization to form the NTA:

-

The resulting thiocarbamate is then cyclized to form the N-thiocarboxyanhydride ring. This step often involves the use of a dehydrating or activating agent.

Visualizations

The following diagrams illustrate the general workflows and concepts discussed.

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Caption: Conceptual synthesis pathway for an N-substituted NTA.

References

Application Notes and Protocols for the Coupling of N-Carboxymethylhydantoin to Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carboxymethylhydantoin is a versatile building block in medicinal chemistry and drug development. Its structure, featuring a reactive carboxylic acid group and a hydantoin core, allows for its conjugation to various molecules, including proteins, peptides, and small molecule drugs. The hydantoin moiety itself is a privileged scaffold found in numerous pharmaceuticals, exhibiting a wide range of biological activities such as anticonvulsant, antiarrhythmic, and anticancer effects.[1][2] The ability to couple N-Carboxymethylhydantoin to primary amines via a stable amide bond is a critical step in the synthesis of novel bioconjugates and therapeutic agents.[3]

This document provides a detailed protocol for the covalent coupling of N-Carboxymethylhydantoin to primary amines using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This method offers high efficiency and proceeds under mild conditions, making it suitable for a variety of substrates.

Principle of the Reaction

The coupling of N-Carboxymethylhydantoin to a primary amine is a classic example of amide bond formation facilitated by a carbodiimide. The reaction proceeds in two main steps:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of N-Carboxymethylhydantoin to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[4]

-

Formation of a Semi-Stable NHS Ester and Amide Bond Formation: To improve coupling efficiency and the stability of the activated species, N-hydroxysuccinimide (NHS) is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[5][6] This semi-stable ester then readily reacts with a primary amine to form a stable amide bond, releasing NHS as a byproduct.[7]

A two-step protocol, where the carboxylic acid is activated with EDC/NHS before the addition of the amine, is often preferred to minimize potential side reactions, such as the polymerization of molecules containing both carboxyl and amine groups.[6]

Quantitative Data Summary

The following table summarizes representative quantitative data for the EDC/NHS coupling of a carboxylic acid to a primary amine. These values are based on analogous reactions reported in the literature and should be used as a starting point for optimization.[5][7][8]

| Parameter | Value/Range | Notes |

| Molar Ratio (Carboxylic Acid : EDC : NHS) | 1 : 1.5-5 : 1.5-5 | An excess of coupling reagents is typically used to ensure efficient activation of the carboxylic acid.[8] |

| Molar Ratio (Activated Acid : Amine) | 1 : 1-1.2 | A slight excess of the amine can be used to drive the reaction to completion. |

| Activation Reaction Time | 15 - 60 minutes | The activation of the carboxylic acid with EDC/NHS is generally rapid.[6] |

| Coupling Reaction Time | 2 - 24 hours | The time required for the amide bond formation can vary depending on the reactivity of the amine. |

| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be beneficial for the stability of sensitive biomolecules.[8] |

| pH (Activation Step) | 4.5 - 6.0 | A slightly acidic pH is optimal for the EDC-mediated activation of the carboxyl group.[8] |

| pH (Coupling Step) | 7.2 - 8.5 | A neutral to slightly basic pH is favored for the reaction of the NHS ester with the primary amine.[8] |

| Typical Yield | 70 - 90% | Yields are dependent on the specific substrates and reaction conditions.[4] |

Experimental Protocols

This section provides a detailed two-step protocol for the coupling of N-Carboxymethylhydantoin to a primary amine-containing molecule.

Materials and Reagents

-

N-Carboxymethylhydantoin

-

Primary amine-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)[5]

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous reactions)[5]

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[9]

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or another suitable non-amine, non-carboxylate buffer.[5]

-

Quenching Solution: 1 M Hydroxylamine HCl or 1 M Tris-HCl, pH 8.5[10]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed to dissolve starting materials)

-

Deionized water

-

Reaction vials

-

Magnetic stirrer and stir bars

-

pH meter or pH paper

-

Purification system (e.g., HPLC, column chromatography)

Step 1: Activation of N-Carboxymethylhydantoin

-

Preparation: Allow EDC and NHS to equilibrate to room temperature before opening the vials to prevent condensation of moisture.[9]

-

Dissolution: Dissolve N-Carboxymethylhydantoin in the Activation Buffer to a desired concentration (e.g., 10 mg/mL). If solubility is an issue, a minimal amount of an organic co-solvent like DMF or DMSO can be used.

-

Addition of Coupling Reagents: Add solid NHS (or Sulfo-NHS) to the N-Carboxymethylhydantoin solution to achieve a 1.5 to 5-fold molar excess. Vortex briefly to dissolve.

-

Initiation of Activation: Add solid EDC to the solution to achieve a 1.5 to 5-fold molar excess relative to N-Carboxymethylhydantoin. Vortex immediately to dissolve the EDC.[10]

-

Incubation: Allow the activation reaction to proceed for 15-60 minutes at room temperature with gentle stirring.

Step 2: Coupling to the Primary Amine

-

Amine Preparation: Dissolve the primary amine-containing molecule in the Coupling Buffer to a suitable concentration.

-

pH Adjustment (Optional but Recommended): For optimal coupling, the pH of the activated N-Carboxymethylhydantoin solution can be raised to 7.2-8.0 by adding Coupling Buffer.[5]

-

Conjugation: Add the solution of the primary amine to the activated N-Carboxymethylhydantoin solution.

-

Incubation: Allow the coupling reaction to proceed for 2 to 24 hours at room temperature or 4°C with gentle stirring. The optimal reaction time should be determined empirically.

-

Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature. This step hydrolyzes any unreacted NHS esters.[10]

Step 3: Purification of the Conjugate

-

Removal of Byproducts: The primary byproducts of the reaction are a soluble urea derivative (from EDC) and NHS. These, along with excess quenching reagent, can be removed by dialysis, desalting columns, or size exclusion chromatography for larger conjugates.

-

Chromatographic Purification: For small molecule conjugates, purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC) or silica gel column chromatography.

-

Characterization: The purity and identity of the final conjugate should be confirmed by analytical techniques such as LC-MS and NMR.

Visualizations

Experimental Workflow

Caption: Workflow for the two-step EDC/NHS coupling of N-Carboxymethylhydantoin to a primary amine.

Potential Signaling Pathway Involvement of Hydantoin Derivatives

Hydantoin derivatives are known to interact with various biological targets. For instance, some hydantoins act as antagonists of the androgen receptor, playing a role in prostate cancer therapy.[11] Others have been shown to modulate ion channels or act as ligands for various receptors. The diagram below illustrates a generalized signaling pathway where a hydantoin-containing conjugate could potentially interfere.

Caption: Generalized signaling pathway potentially inhibited by a hydantoin derivative.

References

- 1. Hydantoin - Wikipedia [en.wikipedia.org]

- 2. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity [mdpi.com]